

# Structural Elucidation of Forsythoside I by NMR: A Technical Guide

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## Compound of Interest

Compound Name: Forsythoside I

Cat. No.: B2953868

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This technical guide provides an in-depth analysis of the structural elucidation of **Forsythoside I**, a phenylethanoid glycoside, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections detail the quantitative NMR data, experimental methodologies, and the logical framework of spectral interpretation that collectively confirm the molecular structure of this compound.

## Quantitative NMR Data for Forsythoside I

The complete  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **Forsythoside I** are summarized in the table below. These data were acquired in methanol- $\text{d}_4$  ( $\text{CD}_3\text{OD}$ ) and referenced to the solvent signals. The assignments are based on a combination of 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) NMR experiments.

Position	$\delta C$ (ppm)	$\delta H$ (ppm, J in Hz)
Aglycone		
1	131.6	
2	117.2	6.68 (d, 2.0)
3	146.1	
4	144.8	
5	116.3	6.70 (d, 8.0)
6	121.1	6.56 (dd, 8.0, 2.0)
7	36.8	2.77 (t, 7.2)
8	71.9	3.75 (m), 4.03 (m)
Glucose		
1'	104.5	4.37 (d, 7.8)
2'	76.2	3.45 (m)
3'	82.5	3.88 (t, 9.0)
4'	71.8	3.38 (m)
5'	76.5	3.35 (m)
6'	68.9	3.65 (m), 3.95 (m)
Rhamnose		
1''	102.9	5.15 (d, 1.8)
2''	72.3	3.98 (dd, 3.4, 1.8)
3''	72.5	3.63 (dd, 9.5, 3.4)
4''	74.0	3.32 (t, 9.5)
5''	70.3	3.55 (m)
6''	18.0	1.25 (d, 6.2)

Caffeoyl Moiety		
1'''	127.8	
2'''	115.4	7.04 (d, 2.0)
3'''	146.8	
4'''	149.6	
5'''	116.5	6.77 (d, 8.2)
6'''	123.0	6.95 (dd, 8.2, 2.0)
7'''	147.9	7.58 (d, 15.9)
8'''	115.1	6.30 (d, 15.9)
9'''	168.9	

## Experimental Protocols

The structural elucidation of **Forsythoside I** was achieved through a series of NMR experiments. The following protocols provide a general methodology for obtaining high-quality NMR data for this and similar phenylethanoid glycosides.

### Sample Preparation

A sample of pure **Forsythoside I** (approximately 5-10 mg) is dissolved in 0.5 mL of deuterated methanol (CD<sub>3</sub>OD). The solution is then transferred to a 5 mm NMR tube. It is crucial to use a high-purity deuterated solvent to minimize interfering signals.

### NMR Data Acquisition

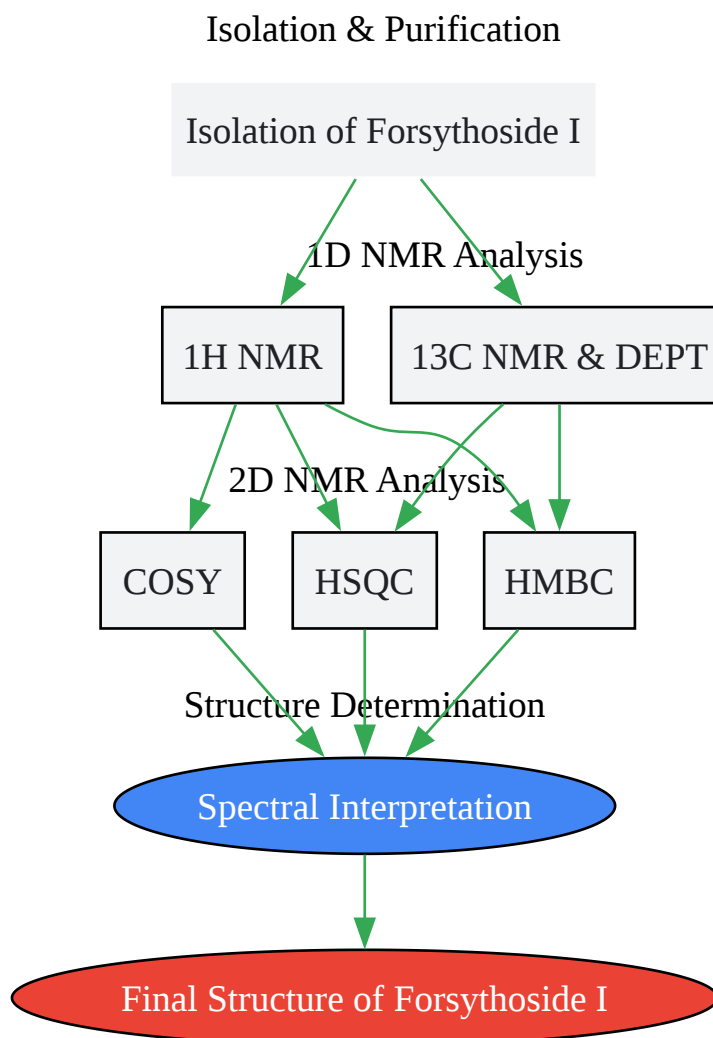
All NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The following experiments are essential for the complete structural assignment of **Forsythoside I**:

- <sup>1</sup>H NMR (Proton NMR): This is a standard 1D experiment to determine the chemical shifts and coupling constants of the hydrogen atoms.

- $^{13}\text{C}$  NMR (Carbon NMR): This 1D experiment provides the chemical shifts of the carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.
- COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies proton-proton couplings, typically over two to three bonds. This is crucial for identifying adjacent protons within the same spin system.
- HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded proton and carbon atoms.<sup>[1][2]</sup> This allows for the unambiguous assignment of carbons that have attached protons.
- HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two to three bonds (and sometimes four).<sup>[3]</sup> This is a key experiment for connecting different structural fragments of the molecule, especially across quaternary carbons and heteroatoms.

## Structural Elucidation Workflow

The following diagram illustrates the general workflow for the structural elucidation of a natural product like **Forsythoside I** using NMR spectroscopy.



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Caption: Workflow for the structural elucidation of **Forsythoside I**.

## Interpretation of NMR Spectra

The structural elucidation of **Forsythoside I** is a stepwise process involving the analysis of each of the aforementioned NMR spectra.

## Analysis of the Aglycone Moiety

The  $^1\text{H}$  NMR spectrum shows characteristic signals for a 3,4-dihydroxyphenylethyl group, with an ABX system in the aromatic region. The COSY spectrum confirms the coupling between the

protons of the ethyl group (H-7 and H-8). The HSQC spectrum correlates these protons to their respective carbons.

## Identification of the Sugar Moieties

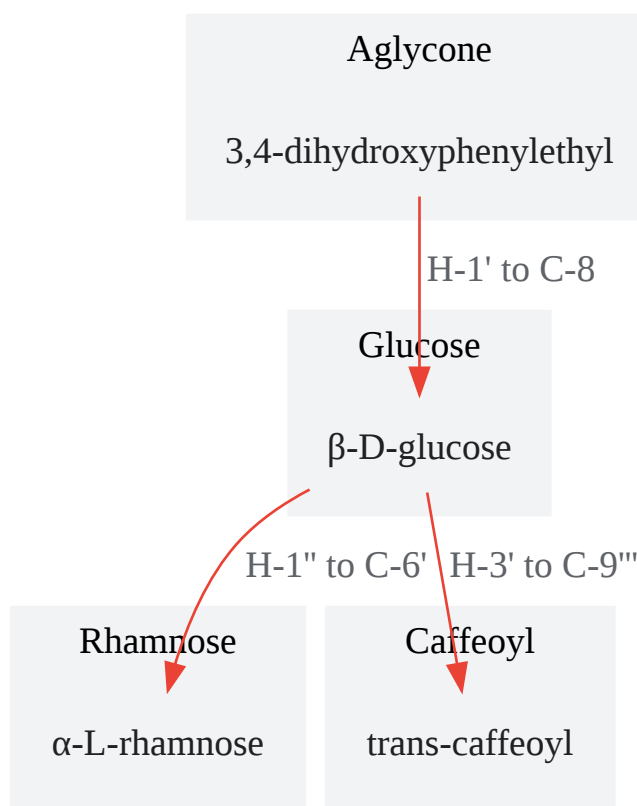
The  $^1\text{H}$  NMR spectrum displays two anomeric proton signals, indicating the presence of two sugar units. The coupling constants of these anomeric protons suggest a  $\beta$ -glucose and an  $\alpha$ -rhamnose. The COSY spectra for each sugar unit allow for the tracing of the proton-proton correlations within each ring, and the HSQC spectrum assigns the corresponding carbons.

## Identification of the Caffeoyl Moiety

Signals corresponding to a trans-caffeoyl group are also observed in the  $^1\text{H}$  NMR spectrum, including two olefinic protons with a large coupling constant (around 16 Hz) and another ABX system for the aromatic ring.

## Assembling the Structure with HMBC

The HMBC spectrum is critical for connecting the different structural fragments. The following diagram illustrates the key HMBC correlations that establish the connectivity of **Forsythoside I**.



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